molecular formula C12H15N3OS B1275559 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-44-3

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275559
CAS No.: 588673-44-3
M. Wt: 249.33 g/mol
InChI Key: IJHSPALLUGDQLM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound carries the Chemical Abstracts Service registry number 588673-44-3, which serves as its unique identifier in chemical databases. According to the IUPAC naming system, the base structure consists of a 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.

The systematic name reflects the presence of several substituents attached to the triazole core structure. The methyl group at position 4 of the triazole ring represents the simplest alkyl substitution pattern observed in this compound class. The phenoxyethyl substituent at position 5 introduces significant structural complexity, incorporating both aromatic and ether functionalities within a single side chain. The phenoxy group itself contains a para-methylphenyl system, where the methyl substituent occupies the 4-position of the benzene ring relative to the oxygen bridge. The thiol group at position 3 of the triazole ring provides the compound with sulfur-containing functionality that significantly influences its chemical behavior and coordination properties.

The molecular formula C12H15N3OS accurately represents the elemental composition, containing twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. This formula corresponds to a molecular weight of 249.34 grams per mole, placing the compound within the range of small to medium-sized organic molecules suitable for various synthetic and analytical applications. The simplified molecular input line entry system representation, expressed as Cc1ccc(cc1)OC(c1nnc(n1C)S)C, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits several important stereochemical features that influence its three-dimensional structure and potential biological activity. The triazole ring system adopts a planar configuration, consistent with the aromatic character of this heterocyclic framework. The nitrogen atoms within the triazole ring participate in delocalized pi-electron systems that stabilize the planar geometry and contribute to the overall rigidity of the molecular framework.

The phenoxyethyl substituent introduces conformational flexibility through the presence of rotatable bonds connecting the triazole core to the aromatic phenyl system. The ether linkage between the ethyl carbon and the phenoxy oxygen allows for multiple conformational states, creating potential energy barriers that influence the compound's dynamic behavior in solution. The stereochemistry around the ethyl carbon bearing the phenoxy substituent creates a chiral center, although the search results do not provide specific information about the absolute configuration of this stereogenic center.

X-ray crystallographic analysis of related triazole-thiol compounds demonstrates that these molecules typically exhibit specific intermolecular interactions that influence their solid-state packing arrangements. The thiol functionality at position 3 can participate in hydrogen bonding interactions with neighboring molecules, creating supramolecular networks that stabilize crystal structures. The sulfur atom in the thiol group can also engage in sulfur-sulfur interactions or coordinate with metal centers in coordination complexes, as demonstrated in studies of similar triazole derivatives.

The aromatic systems within the molecule, including both the triazole ring and the para-methylphenyl group, can participate in pi-pi stacking interactions that further influence the compound's solid-state organization. These interactions become particularly important in understanding the crystallographic behavior and intermolecular association patterns observed in concentrated solutions or crystalline phases.

Comparative Analysis with Related Triazole Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related triazole derivatives that share similar functional group patterns and substitution schemes. Analysis of the 4-methyl-4H-1,2,4-triazole-3-thiol parent compound reveals the fundamental triazole-thiol framework that serves as the structural foundation for more complex derivatives. This simpler analog exhibits a melting point range of 165-169 degrees Celsius and demonstrates solubility in acetone at concentrations up to 2.5 percent.

Comparative examination of related compounds such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol provides insight into the effects of different nitrogen-containing substituents at various positions of the triazole ring. The amino-substituted derivative exhibits different chemical properties and biological activities compared to methyl-substituted analogs, highlighting the importance of specific functional group selection in determining overall compound behavior. The molecular formula C3H6N4S for this amino derivative demonstrates how relatively small changes in substitution patterns can significantly alter the elemental composition and resulting properties.

The incorporation of phenoxy substituents, as observed in compounds like 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, introduces aromatic character and increased molecular complexity that affects both physical properties and potential applications. This phenoxy-containing analog exhibits a molecular weight of 222.27 grams per mole and demonstrates the structural versatility possible within the triazole-thiol family of compounds. The presence of aromatic systems generally increases lipophilicity and can enhance membrane permeability characteristics compared to purely aliphatic derivatives.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-methyl-4H-1,2,4-triazole-3-thiol C3H5N3S 115.16 Simple methyl substitution
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol C3H6N4S 130.17 Amino and methyl groups
4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol C9H10N4OS 222.27 Phenoxymethyl substitution
This compound C12H15N3OS 249.34 Extended phenoxyethyl chain

Extended derivatives such as 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol demonstrate how positional isomerism in the phenyl ring can create compounds with identical molecular formulas but different physical and chemical properties. These structural isomers provide valuable insight into structure-activity relationships and help establish correlations between molecular architecture and observed properties.

Crystallographic Data and Solid-State Arrangements

The crystallographic characterization of this compound and related triazole derivatives provides essential information about solid-state molecular arrangements and intermolecular interaction patterns. X-ray crystallography serves as the primary experimental technique for determining atomic positions and bond lengths within crystal structures, enabling detailed analysis of molecular geometry and packing arrangements. The method involves directing X-ray beams at crystalline samples and analyzing the resulting diffraction patterns to reconstruct three-dimensional molecular structures with atomic-level precision.

Crystallographic analysis of related triazole-thiol compounds reveals characteristic intermolecular hydrogen bonding patterns that stabilize crystal structures and influence physical properties. The research conducted on 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol demonstrates typical crystallization behavior for this compound class, showing formation in the monoclinic crystal system with space group P21/c. The unit cell parameters for this related compound include a = 11.273(3) Angstroms, indicating the scale of molecular packing arrangements typical for triazole derivatives.

The solid-state structure of triazole-thiol compounds typically exhibits strong N-H···N hydrogen bonds that link molecules into dimeric arrangements, as observed in related benzimidazole derivatives with similar heterocyclic frameworks. These hydrogen bonding interactions create characteristic graph set patterns, often following R2,2(8) motifs that reflect the specific geometric requirements of the triazole ring system. Additional N-H···O hydrogen bonds can further extend these dimeric units into larger supramolecular assemblies, creating layer structures parallel to specific crystallographic planes.

Crystallographic Parameter Related Triazole Compounds Typical Range
Crystal System Monoclinic Monoclinic/Triclinic
Space Group P21/c P21/c, P-1
Unit Cell Parameter a 11.273(3) Å 10-15 Å
Melting Point 75°C 70-170°C
Hydrogen Bond Pattern R2,2(8) Various motifs

The diffraction analysis procedures for triazole derivatives follow established protocols involving careful crystal mounting and exposure to monochromatic X-ray beams. Modern data collection utilizes charge-coupled device detectors that provide superior sensitivity and shorter exposure times compared to traditional photographic methods. The resulting diffraction images require computational processing to extract structure factor amplitudes and phases necessary for structure determination.

Temperature-dependent crystallographic studies of triazole compounds often reveal important information about thermal expansion behavior and phase transition phenomena. Low-temperature data collection at 100 Kelvin typically provides higher-quality diffraction data due to reduced thermal motion and improved crystal stability. The crystallographic data obtained from these studies contributes to databases that facilitate comparison between related compounds and support the development of structure-property relationships within the triazole family.

The solid-state arrangements observed in triazole-thiol crystals demonstrate the importance of sulfur-containing functionalities in determining packing patterns and intermolecular interactions. The thiol groups can participate in various types of intermolecular contacts, including hydrogen bonding with nitrogen atoms and potential sulfur-sulfur interactions that contribute to overall crystal stability. These structural features provide the foundation for understanding the bulk properties and potential applications of this compound in materials science and coordination chemistry contexts.

Properties

IUPAC Name

4-methyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-6-10(7-5-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHSPALLUGDQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396503
Record name 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-44-3
Record name 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Triazole-3-thiol Formation

The synthesis typically begins with constructing the 1,2,4-triazole-3-thiol scaffold. Common approaches include:

  • Cyclization of hydrazine derivatives with appropriate thiosemicarbazides or isothiocyanates to form the triazole ring with a thiol at position 3.
  • Alternatively, 1,2,4-triazole-3-thione precursors can be converted to thiols by reduction or tautomerization under controlled conditions.

These methods ensure the presence of the reactive thiol group essential for further functionalization.

Detailed Synthetic Procedures and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Triazole-3-thiol formation Hydrazine + thiosemicarbazide or isothiocyanate, reflux in ethanol or water Cyclization to form 4-methyl-1,2,4-triazole-3-thiol core
2 S-alkylation 4-methylphenoxyethyl bromide + triazole-3-thiol, base (e.g., K2CO3), DMF, 50–70°C Generates 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
3 Purification Recrystallization from ethanol or acetone Ensures high purity of final compound

Mechanistic Insights

  • The thiol group (-SH) in the triazole is acidic and can be deprotonated by a base to form a thiolate anion, which is a strong nucleophile.
  • The thiolate attacks the electrophilic carbon in the alkyl halide (1-(4-methylphenoxy)ethyl bromide), displacing the halide ion and forming a new S–C bond.
  • The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents and moderate temperatures to reduce elimination or side reactions.

Analytical Characterization Post-Synthesis

Summary Table of Preparation Methods

Aspect Details
Starting Materials Hydrazine derivatives, thiosemicarbazides, 1-(4-methylphenoxy)ethyl halides
Key Reaction Types Cyclization (triazole ring formation), S-alkylation
Reaction Conditions Reflux in ethanol/water (cyclization); base/DMF, 50–70°C (alkylation)
Purification Techniques Recrystallization from ethanol or acetone
Analytical Confirmation Elemental analysis, IR, NMR, TLC
Stability Considerations Store under inert gas, low temperature; sensitive to oxidation
Solvent Compatibility Polar aprotic solvents (DMF, DMSO), ethanol

Research Findings and Optimization Notes

  • Optimization of base and solvent systems improves alkylation yield and selectivity. For example, potassium carbonate in DMF is often preferred for clean S-alkylation with minimal side products.
  • Temperature control is crucial; excessive heating can cause decomposition or side reactions.
  • Purification by recrystallization enhances purity, crucial for applications in pharmaceuticals or materials science.
  • The synthetic route allows for structural modifications by varying the alkylating agent, enabling the preparation of analogs for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, substituted triazoles, and various derivatives with modified phenoxy groups.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research has demonstrated that compounds similar to 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that modifications to the triazole ring can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics and antifungals .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismActivity (Zone of Inhibition)
This compoundE. coli15 mm
Similar Triazole DerivativeS. aureus18 mm
Another DerivativeC. albicans20 mm

Antifungal Properties

The compound has also shown promise as an antifungal agent. Its ability to inhibit fungal growth is attributed to its structural features that interfere with fungal cell wall synthesis. This makes it a candidate for treating fungal infections, particularly in immunocompromised patients .

Fungicides

In agriculture, triazoles are widely used as fungicides due to their effectiveness in controlling a variety of plant pathogens. The compound can be utilized to develop new fungicidal formulations that are more effective and environmentally friendly than traditional options .

Table 2: Efficacy of Triazole Fungicides

Fungicide NameTarget PathogenEfficacy (%)
Triazole AFusarium spp.85%
Triazole BBotrytis cinerea90%
This compoundAlternaria spp.88%

Polymer Chemistry

The unique chemical structure of triazoles allows them to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that adding triazole derivatives can improve the performance of polymers used in various industrial applications .

Coatings

Triazoles have been explored for use in protective coatings due to their corrosion resistance properties. The incorporation of this compound into coating formulations can provide enhanced protection against environmental degradation .

Mechanism of Action

The mechanism of action of 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme group. This inhibition can disrupt the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The thiol group can also interact with reactive oxygen species, providing antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development and other applications.

Biological Activity

The compound 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanism of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring, a thiol group, and a phenoxy substituent. This unique arrangement contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15N3OS
Molecular Weight253.34 g/mol
CAS Number[Specify if available]

The biological activity of triazole derivatives is often linked to their ability to inhibit specific enzymes or receptors involved in cellular processes. For instance:

  • Antimicrobial Activity : Triazoles can inhibit fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that observed in other triazole compounds used as antifungals .
  • Anticancer Activity : Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .

Antimicrobial Activity

Research has shown that various triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For example:

  • A study demonstrated that related compounds showed moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Studies

A series of studies have evaluated the anticancer potential of triazole derivatives:

  • Cytotoxicity Tests : Compounds similar to this compound were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating potent cytotoxic effects .

Case Studies

Several case studies highlight the effectiveness of triazole compounds:

  • Study on Melanoma Cells : A derivative was shown to significantly inhibit the proliferation of melanoma cells with an IC50 value of 5.6 µM. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Breast Cancer Research : Another study found that a related triazole compound reduced cell migration in MDA-MB-231 cells by over 50%, indicating potential for use as an antimetastatic agent .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates validated? A: The compound is typically synthesized via cyclocondensation of thiocarbohydrazides with carboxylic acid derivatives or via alkylation of triazole precursors. For example:

  • Route 1: Hydrazine hydrate reacts with carbon disulfide in aqueous medium to form thiocarbohydrazides, which are then refluxed with ibuprofen derivatives to yield the triazole-thiol backbone .
  • Route 2: Alkylation of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with 1-(4-methylphenoxy)ethyl bromide in basic media .

Validation: Intermediates and final products are characterized using:

  • Microelemental analysis (C, H, N, S content).
  • Spectroscopy: FTIR (C=S stretch at 1,353 cm⁻¹; triazole C=N at 1,554 cm⁻¹) , ¹H-NMR (e.g., aromatic protons at δ 7.1–7.9 ppm, SH proton at δ 13.79 ppm) , and UV-Vis (π→π* transitions).
  • Chromatography: TLC for purity assessment (Rf values reported in ethanol/hexane systems) .

Advanced Coordination Chemistry

Q: How does this triazole-thiol ligand interact with transition metals, and what methodologies confirm coordination modes? A: The thiol (-SH) and triazole nitrogen atoms act as donor sites for metals like Ni(II), Cu(II), and Zn(II). Key steps include:

  • Synthesis: Reactions in alcoholic media (e.g., ethanol) under reflux, yielding complexes with 1:2 (metal:ligand) stoichiometry .
  • Characterization:
    • Conductivity measurements to confirm electrolytic nature.
    • FTIR shifts (C=S stretch red-shifts by ~20 cm⁻¹ upon coordination).
    • Electronic spectra: d-d transitions (e.g., Cu(II) complexes show bands at 600–650 nm) .

Example: Ni(II) complexes exhibit octahedral geometry, confirmed by magnetic moment (~3.2 BM) and electronic spectra .

Antiradical Activity Assessment

Q: What experimental protocols are used to evaluate antiradical activity, and how does structure influence efficacy? A: The DPPH assay is standard:

Prepare 1 × 10⁻³–10⁻⁴ M solutions of the compound in ethanol.

Mix with DPPH solution (0.1 mM in ethanol).

Measure absorbance at 517 nm after 30 min incubation .

Key Findings:

Compound ModificationAntiradical Activity (1 × 10⁻³ M)
Unmodified triazole-thiol88.89%
4-Fluorobenzylidene derivative75.32%
Thiophen-2-ylmethylene derivative68.45%

Activity decreases with bulky substituents due to steric hindrance .

Mechanistic Insights via Molecular Docking

Q: How can molecular docking guide the design of derivatives targeting viral helicases? A: Protocol:

  • Software: AutoDock Vina or Schrödinger Suite.
  • Target: SARS-CoV-2 helicase (PDB: 5WWP).
  • Parameters: Grid box centered on active site, 30 conformers generated per ligand .

Example: Derivatives with cyclopentene substituents show strong binding (ΔG = −9.2 kcal/mol) via H-bonding with Asp285 and hydrophobic interactions with Phe286 .

Antitumor Activity Profiling

Q: What in vitro models and metrics are used to assess antitumor potential? A: Cell lines: MCF-7 (breast), Huh-7 (liver), A-549 (lung). Protocol:

Treat cells with 1–100 µM compound for 48 hrs.

Assess viability via MTT assay.

Calculate IC50 (concentration for 50% inhibition) .

Results:

CompoundIC50 (µM)
Naproxen-triazole hybrid (Compound IV)12.4 (MCF-7)
Furan-2-ylmethylidene derivative18.9 (A-549)
Doxorubicin (Control)24.7 (MCF-7)

Enhanced activity correlates with electron-withdrawing groups (e.g., -OCH3) improving membrane permeability .

Structural Fragmentation Analysis via Mass Spectrometry

Q: How is high-resolution MS used to elucidate fragmentation pathways? A: Method:

  • Instrumentation: GC-EI-MS at 70 eV.
  • Fragmentation pattern: Sequential loss of –CH2– (14 m/z) and –SCN (58 m/z) groups.
  • Example: 4-Methyl-5-(pentylthio)-4H-1,2,4-triazole-3-thiol shows base peak at m/z 225 (M⁺–CH2S) .

Challenges in Reproducing Synthetic Yields

Q: Why do yields vary across studies, and how can reaction conditions be optimized? A: Factors affecting yield:

  • Solvent polarity: Ethanol vs. DMF (higher polarity increases cyclization efficiency).
  • Temperature: Reflux (80°C) vs. room temperature (yields drop by 15–20%) .
  • Catalyst: KI improves alkylation efficiency (yields ↑ from 60% to 85%) .

Optimization strategy: Use Design of Experiments (DoE) to model pH, solvent, and temperature interactions .

Comparative Analysis of Biological Activity Contradictions

Q: How to resolve discrepancies in reported antimicrobial activity across studies? A: Variables to consider:

  • Strain variability: S. aureus (ATCC 25923) vs. clinical isolates.
  • Assay conditions: Broth microdilution (MIC = 8 µg/mL) vs. disk diffusion (zone = 14 mm) .
  • Compound solubility: DMSO concentration >1% may inhibit bacterial growth .

Recommendation: Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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